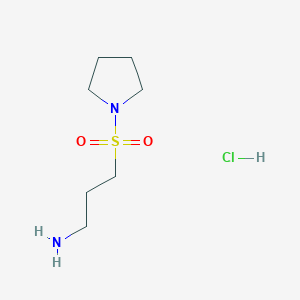
3-(Pyrrolidine-1-sulfonyl)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrolidine-1-sulfonyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a sulfonyl group attached to the pyrrolidine ring and an amine group on the propan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidine-1-sulfonyl)propan-1-amine hydrochloride typically involves the following steps:
-
Formation of Pyrrolidine Sulfonyl Intermediate: : The initial step involves the reaction of pyrrolidine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction forms the pyrrolidine sulfonyl intermediate.
[ \text{Pyrrolidine} + \text{Methanesulfonyl chloride} \rightarrow \text{Pyrrolidine-1-sulfonyl chloride} ]
-
Nucleophilic Substitution: : The pyrrolidine-1-sulfonyl chloride is then reacted with 3-aminopropan-1-amine under nucleophilic substitution conditions to form 3-(Pyrrolidine-1-sulfonyl)propan-1-amine.
[ \text{Pyrrolidine-1-sulfonyl chloride} + \text{3-aminopropan-1-amine} \rightarrow \text{3-(Pyrrolidine-1-sulfonyl)propan-1-amine} ]
-
Formation of Hydrochloride Salt: : Finally, the free base of 3-(Pyrrolidine-1-sulfonyl)propan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
[ \text{3-(Pyrrolidine-1-sulfonyl)propan-1-amine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(Pyrrolidine-1-sulfonyl)propan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of sulfonyl-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a versatile intermediate.
Wirkmechanismus
The mechanism of action of 3-(Pyrrolidine-1-sulfonyl)propan-1-amine hydrochloride depends on its specific application. Generally, the sulfonyl group can interact with nucleophilic sites on biological molecules, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Pyrrolidine-1-sulfonyl)propan-1-amine
- 3-(Pyrrolidine-1-sulfonyl)butan-1-amine
- 3-(Pyrrolidine-1-sulfonyl)pentan-1-amine
Comparison
Compared to similar compounds, 3-(Pyrrolidine-1-sulfonyl)propan-1-amine hydrochloride is unique due to its specific chain length and the presence of the hydrochloride salt, which can influence its solubility and reactivity. The sulfonyl and amine groups provide distinct chemical properties that can be exploited in various applications, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C7H17ClN2O2S |
|---|---|
Molekulargewicht |
228.74 g/mol |
IUPAC-Name |
3-pyrrolidin-1-ylsulfonylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2O2S.ClH/c8-4-3-7-12(10,11)9-5-1-2-6-9;/h1-8H2;1H |
InChI-Schlüssel |
NYNGHERCAMAOAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






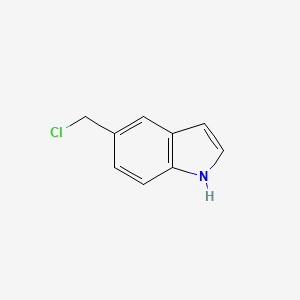
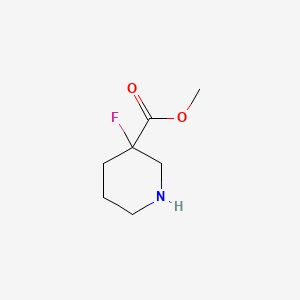



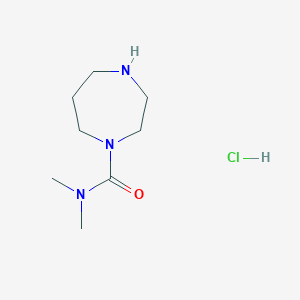
![1-[(Cyclopropylmethyl)amino]-2-methylpropan-2-ol hydrochloride](/img/structure/B13516796.png)
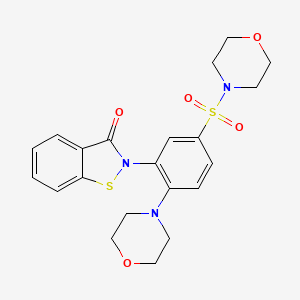

![4',6-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13516812.png)
